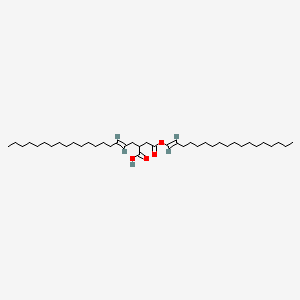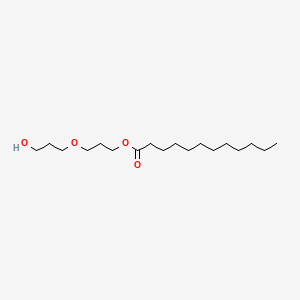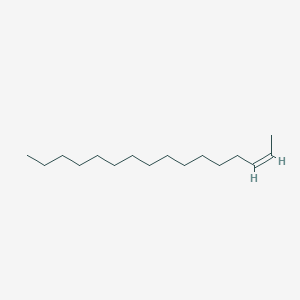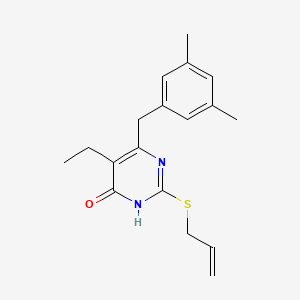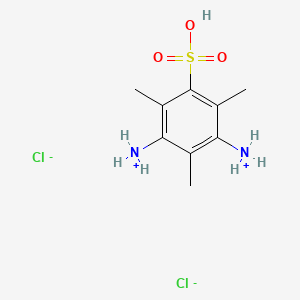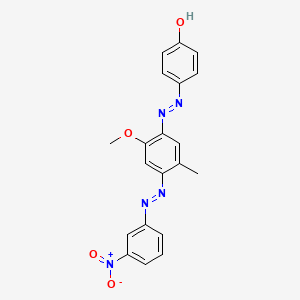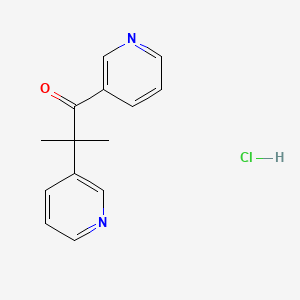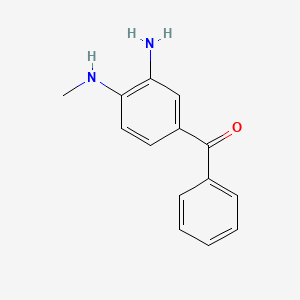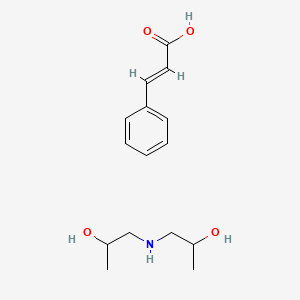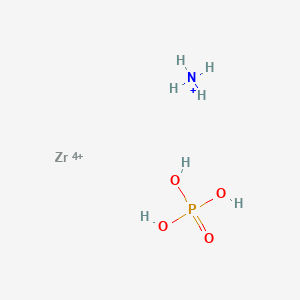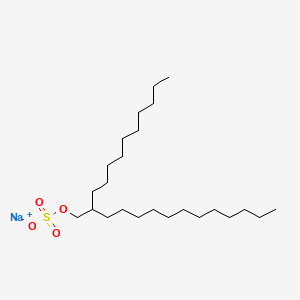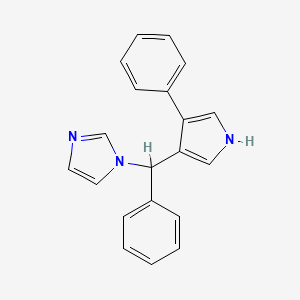
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through a series of cyclization and dehydrative aromatization steps .
Chemical Reactions Analysis
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in the immune response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds such as:
4-Phenyl-1H-imidazole: This compound also contains a phenyl group attached to the imidazole ring but lacks the pyrrole group.
1-(4-Hydroxyphenyl)imidazole: This compound features a hydroxy group instead of a pyrrole group, leading to different chemical properties and applications.
The uniqueness of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its combination of the phenyl and pyrrole groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
150061-74-8 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[phenyl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H17N3/c1-3-7-16(8-4-1)18-13-22-14-19(18)20(23-12-11-21-15-23)17-9-5-2-6-10-17/h1-15,20,22H |
InChI Key |
OXAYMRKIQACOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


